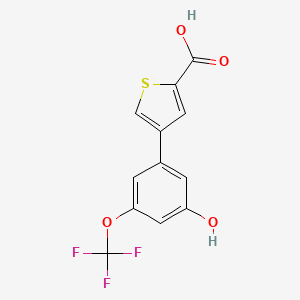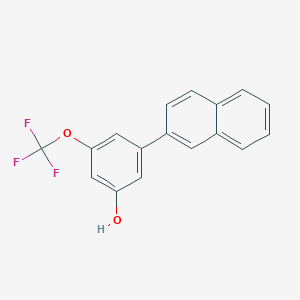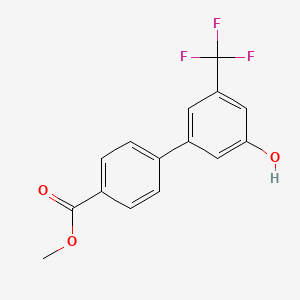
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has a variety of applications in scientific research. It is an important intermediate in the synthesis of many compounds, and can be used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is an important intermediate in the synthesis of many compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds. In addition, it is used in the synthesis of polymers and other materials for use in medical and industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is known to be a strong electron-withdrawing group, and its presence in a molecule can affect the reactivity of the molecule. It has been shown to increase the reactivity of the molecule by increasing the electrophilicity of the molecule and decreasing the nucleophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity. The high purity of the compound allows for more accurate and reliable results in experiments. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is highly reactive and can react with other compounds in the experiment, which can lead to inaccurate results.
Zukünftige Richtungen
Future research on 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research should be done to explore the potential applications of the compound in medical, agricultural, and industrial fields. Finally, further research should be done to explore the potential for using the compound as a reagent in the synthesis of other compounds.
Synthesemethoden
The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) involves a multi-step process. The first step is the conversion of 4-chloro-3-cyanophenol to the corresponding trifluoromethyl-substituted phenol. This is accomplished by treating 4-chloro-3-cyanophenol with trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to give the desired 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%).
Eigenschaften
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-2-1-8(3-10(13)7-19)9-4-11(14(16,17)18)6-12(20)5-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYKCDUTJCDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686662 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-27-2 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

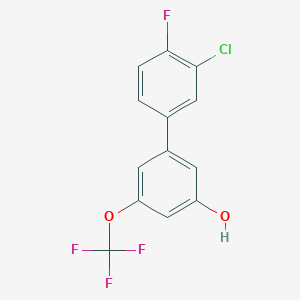

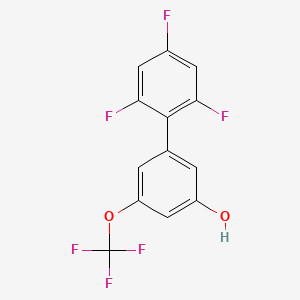
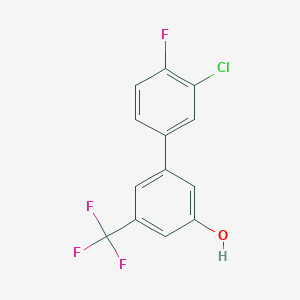

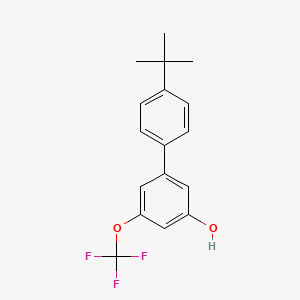
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
